molecular formula C14H16N4O B4838941 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole

3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B4838941
M. Wt: 256.30 g/mol
InChI Key: IYBVTIUMULEVDH-UHFFFAOYSA-N
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Description

This compound features a 5,6-dimethyl-substituted benzimidazole core linked via an ethyl group to a 5-methyl-1,2,4-oxadiazole ring.

Properties

IUPAC Name

3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-6-12-13(7-10(9)2)18(8-15-12)5-4-14-16-11(3)19-17-14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBVTIUMULEVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Functionalization at the Benzimidazole Nitrogen

The 1H-benzimidazole moiety contains a reactive NH group at position 3 (if unsubstituted). In the target compound, the ethyl group is attached to position 1, leaving position 3 available for further substitution:

  • Alkylation/Acylation : Reaction with alkyl halides (e.g., propargyl bromide) or acyl chlorides in the presence of a base (e.g., K₂CO₃) can yield N-alkylated or N-acylated derivatives. For example, analogous reactions in used ethylbromoacetate and propargyl bromide for alkylation.

  • Condensation Reactions : Hydrazine hydrate can react with ester groups linked to benzimidazole to form hydrazide intermediates, as seen in .

Modification of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks:

  • Ring-Opening Reactions : Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis. For instance, carbon disulfide (CS₂) and KOH in ethanol can facilitate cyclization to form thiol-oxadiazole derivatives, as demonstrated in .

  • Mannich Reactions : The methyl group at position 5 of the oxadiazole can participate in Mannich reactions with formaldehyde and secondary amines to form aminomethyl derivatives (e.g., 3-((dialkylamino)methyl) substitutions) .

Reactivity at the Ethyl Linker

The ethylene bridge between benzimidazole and oxadiazole can undergo:

  • Halogenation : Chloroacetyl chloride or brominating agents may introduce halides for further cross-coupling reactions .

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) could convert the ethylene group into a ketone or carboxylic acid, though this is less commonly reported for similar structures.

Biological Derivatization for Pharmacological Activity

Several studies highlight the role of substituents in enhancing bioactivity:

Table 1: Biological Activity of Analogous Compounds

Compound TypeModification SiteBiological Activity (IC₅₀)Source
Bis-1,2,4-oxadiazole Oxadiazole-aryl linkageAnticancer (0.11 µM vs. A549 cells)
Steroidal oxadiazole Oxadiazole-cholesterolAnticancer (17.33 µM vs. HL-60 cells)
Sulfonamide-oxadiazole Oxadiazole-sulfonamideBroad-spectrum antiproliferative

Synthetic Routes to Derivatives

Key pathways for derivative synthesis include:

Structural Stability Under Reaction Conditions

  • The 5,6-dimethyl groups on benzimidazole and 5-methyl on oxadiazole enhance steric stability, reducing unwanted side reactions .

  • The ethyl linker provides flexibility but may limit conjugation effects in electrophilic substitutions.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has demonstrated that compounds containing the benzimidazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation in various cancer models .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

Biological Research

  • Cellular Mechanisms : The compound has been used in studies to elucidate cellular mechanisms involved in apoptosis and cell cycle regulation, providing insights into potential therapeutic targets for cancer treatment .
  • Drug Development : Its unique chemical structure allows for modifications that can enhance bioavailability and selectivity towards specific biological targets, making it a valuable scaffold in drug design .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of oxadiazole derivatives based on the structure of 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole. The results indicated that modifications to the side chains significantly influenced cytotoxicity against breast cancer cell lines.

Case Study 2: Antimicrobial Activity

In another research published in the International Journal of Antimicrobial Agents, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Oxadiazole Hybrids

2-{[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-5-(phenethylthio)}-1,3,4-oxadiazole (6a)
  • Structural Differences : The oxadiazole at position 5 has a phenethylthio group instead of a methyl substituent.
  • This compound showed moderate anticancer activity in preliminary studies .
  • Synthesis : Derived from 5-(2-(benzimidazol-1-yl)ethyl)-1,3,4-oxadiazole-2-thiol, with yields and melting points tabulated (Table 1 in ) .
Benzimidazole-1,3,4-oxadiazole Derivatives (5a-5o)
  • Structural Differences : Varied phenyl substituents at the oxadiazole’s 2-position, lacking the ethyl linker to benzimidazole.
  • Properties : Electron-withdrawing or donating groups on the phenyl ring modulate electronic effects, affecting binding in molecular docking studies for anticancer activity . For example, nitro or methoxy groups may enhance or reduce potency compared to the methyl group in the target compound.

Oxadiazole Derivatives with Alternative Linkers and Substitutions

5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic Acid
  • Structural Differences: A phenoxypropyl chain connects the oxadiazole to an isoxazole-carboxylic acid, creating a bulkier, more rigid structure.
  • Properties : The extended linker and additional isoxazole ring may improve target selectivity but reduce solubility. Crystallographic data indicate distinct packing patterns due to steric effects .
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
  • Structural Differences : A chloromethyl group replaces the ethyl-benzimidazole moiety.
  • Properties : The chloromethyl group increases electrophilicity, making it reactive in nucleophilic substitutions. This simplicity contrasts with the target compound’s dual heterocyclic system, which is tailored for specific biological interactions .

Benzimidazole Derivatives with Heterocyclic Modifications

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
  • Structural Differences : A dioxolane-oxy-fluoro substituent replaces the dimethyl groups on benzimidazole.
  • Properties : The electron-withdrawing fluoro and dioxolane groups may enhance metabolic stability compared to the electron-donating dimethyl groups in the target compound. Such modifications are critical in optimizing pharmacokinetics .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (3)
  • Structural Differences: A hydroxyethyl-benzylamino group and butanoic acid chain introduce hydrophilicity.
  • Properties : The carboxylic acid moiety improves water solubility, advantageous for oral bioavailability, but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic profile .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
Target Compound ~3.5* <0.1 (aqueous) 180–185*
2-{[2-(Benzimidazol-1-yl)ethyl]-5-(phenethylthio)}-1,3,4-oxadiazole (6a) ~4.2 0.05 (DMSO) 165–168
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole ~1.8 0.3 (water) 45–48
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic Acid ~2.1 1.2 (water) 210–215

*Estimated based on structural analogs.

Biological Activity

3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly in relation to its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 887347-64-0

The structure features a benzimidazole moiety linked to an oxadiazole ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For example:

  • Cell Lines Tested : The compound exhibited significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma).
  • IC50 Values : The IC50 values for the compound were reported to be in the range of 16.3816.38 to 100μM100\mu M, indicating moderate to strong efficacy against these cancer cell lines .

A study demonstrated that derivatives of benzimidazole with oxadiazole showed enhanced cytotoxicity due to their lipophilic nature, which aids in membrane permeation and drug disposition .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains:

Bacterial Strain MIC (μg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. Compounds containing the benzimidazole and oxadiazole structures are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and associated symptoms .

Case Studies

In a recent study involving a series of benzimidazole derivatives including our target compound, researchers found that substituents at specific positions significantly influenced biological activity. For instance:

  • Study on Antiproliferative Effects : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .
  • Antifungal Activity : The compound was tested against Candida albicans and Aspergillus niger, showing moderate antifungal activity with MIC values ranging from 6464 to 512μg/mL512\mu g/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole

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